2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine
Overview
Description
2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an azidomethyl group at the 2-position and a chlorine atom at the 6-position
Mechanism of Action
Target of Action
The primary target of 2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine is the human microtubule affinity regulating kinase (MARK4) . MARK4 plays a crucial role in cell-cycle progression such as G1/S transition and regulation of microtubule dynamics .
Mode of Action
This compound interacts with its target, MARK4, by binding and inhibiting it . This interaction results in the inhibition of MARK4’s role in cell-cycle progression and microtubule dynamics .
Biochemical Pathways
Given its interaction with mark4, it can be inferred that it affects the pathways related to cell-cycle progression and microtubule dynamics .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of MARK4. This inhibition can affect cell-cycle progression and microtubule dynamics, potentially leading to anti-cancer effects .
Biochemical Analysis
Biochemical Properties
2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The azidomethyl group in this compound can undergo click chemistry reactions, allowing for the covalent modification of proteins and other biomolecules. This property makes it a valuable tool for studying protein function and interactions in biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. In cancer cells, this compound has been reported to induce apoptosis and inhibit cell proliferation by disrupting mitochondrial function and altering cell signaling pathways . Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, the azidomethyl group can participate in click chemistry reactions, enabling the covalent attachment of this compound to target biomolecules, which can alter their function and localization .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the azidomethyl group, reducing the compound’s efficacy in biochemical assays. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary depending on the dosage administered. At low doses, this compound has been shown to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the cardiovascular system . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . Additionally, the azidomethyl group can undergo reduction and subsequent reactions, contributing to the compound’s metabolic fate . The involvement of this compound in these pathways can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been shown to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, this compound can localize to the nucleus and interact with transcription factors, affecting gene expression and cellular metabolism . The subcellular distribution of this compound is critical for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine with sodium azide under suitable conditions to replace the chlorine atom with an azido group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Copper Catalysts: Often used in cycloaddition reactions.
Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for reduction reactions.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Material Science: Its structural properties make it useful in the development of new materials.
Chemical Biology: Used in the study of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the chlorine atom, which can affect its reactivity and applications.
2-(Azidomethyl)nicotinic acid: Contains a carboxylic acid group, providing different chemical properties and applications.
Uniqueness
2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine is unique due to the presence of both the azido and chlorine groups on the imidazo[1,2-a]pyridine scaffold, which can enhance its reactivity and broaden its range of applications compared to similar compounds.
Properties
IUPAC Name |
2-(azidomethyl)-6-chloroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5/c9-6-1-2-8-12-7(3-11-13-10)5-14(8)4-6/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQOIWNEQLLSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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